

4-ANPP: A Comprehensive Technical Guide on its Legal Status, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and its analogues. While pharmacologically inactive, its role as a direct precursor has led to stringent regulatory controls globally. This technical guide provides an in-depth overview of the legal status and scheduling of 4-ANPP, detailed experimental protocols for its synthesis and analysis, and relevant pharmacological context.

Legal Status and Scheduling of 4-ANPP

The escalating opioid crisis, largely fueled by the illicit production and distribution of fentanyl, has necessitated strict control over its precursors. 4-ANPP, being the immediate precursor to fentanyl, is subject to significant national and international regulations.

United States Scheduling

In the United States, the Drug Enforcement Administration (DEA) has classified 4-ANPP as a Schedule II immediate precursor under the Controlled Substances Act (CSA), effective August 30, 2010.[1][2][3][4] This scheduling was enacted under the authority of 21 U.S.C. 811(e), which permits an immediate precursor of a Schedule II substance to be placed in the same schedule.[1][2] This designation subjects 4-ANPP to the same stringent regulatory,



administrative, civil, and criminal sanctions as fentanyl itself, with the primary goal of preventing its diversion for illicit fentanyl production.[1][2][4]

International Control

Recognizing the global nature of illicit drug manufacturing, international bodies have also taken measures to control 4-ANPP. In 2017, the United Nations Commission on Narcotic Drugs placed 4-ANPP in Table I of the Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.[4][5] This requires signatory nations to implement measures to monitor the manufacture and distribution of 4-ANPP.

Several countries have implemented their own controls. For instance, Australia lists 4-ANPP as a Prohibited Substance (S9), Brazil classifies it as a Class D1 drug precursor, and the United Kingdom designates it as a Scheduled Precursor.[6] India also regulates 4-ANPP as a Schedule A controlled substance.[7]

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of 4-ANPP is essential for its detection and analysis.

Property	Value	Reference
Chemical Formula	C19H24N2	[8]
Molecular Weight	280.4 g/mol	[8]
Appearance	Yellow powder	[8]
Melting Point	98.2 °C	[8]
Solubility	Soluble in acetonitrile, DMSO, and methanol.	[9]
CAS Number	21409-26-7	[3]

Table 1: Physicochemical Properties of 4-ANPP



Quantitative analysis of 4-ANPP is crucial in forensic toxicology and in the analysis of seized drug samples. The following table summarizes typical limits of detection (LOD) and quantification (LOQ) in various biological matrices.

Analytical Method	Matrix	LOD	LOQ	Reference
LC-MS/MS	Whole Blood	0.017–0.056 ng/mL	0.100–0.500 ng/mL	[7]
LC-MS/MS	Urine	40 pg/mL	-	[10]
LC-MS/MS	Hair	-	pg/mg range	[11]
GC-MS	Seized Drug Material	-	-	[12]

Table 2: Analytical Detection and Quantification Limits for 4-ANPP

Experimental ProtocolsSynthesis of 4-ANPP (Siegfried Method)

The most well-known route for the synthesis of 4-ANPP is the Siegfried method, which involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[3]

Reaction:



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Siegfried synthesis of 4-ANPP.

Detailed Protocol (based on literature descriptions):

Reaction Setup: To a suitable reaction vessel (e.g., a 2L autoclave), add N-phenethyl-4-piperidone (e.g., 54g, 0.266mol), aniline (e.g., 27.54g, 0.296mol), a catalytic amount of



glacial acetic acid (e.g., 3.0ml), and a suitable solvent such as absolute ethanol (e.g., 1000ml).

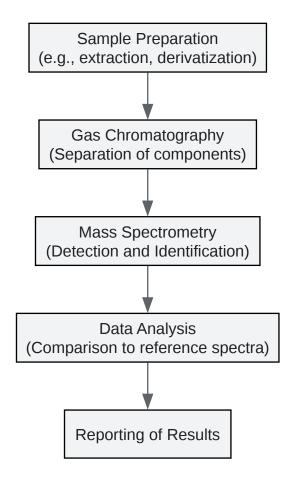
- Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel (e.g., 20g). An alternative reducing agent that can be used is sodium triacetoxyborohydride.[4]
- Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to a pressure of approximately 0.4 MPa.
- Reaction Conditions: Heat the reaction mixture to around 60°C and maintain for approximately 2 hours with stirring.
- Work-up and Isolation: After cooling to room temperature, remove the catalyst by filtration.
 The solvent is then removed under reduced pressure. The crude product can be crystallized
 from a suitable solvent (e.g., petroleum ether) to yield 4-ANPP as a white to yellow
 crystalline solid.

Analytical Detection of 4-ANPP

The detection of 4-ANPP in seized materials or biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for GC-MS Analysis:





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General workflow for GC-MS analysis of 4-ANPP.

GC-MS Protocol for Seized Drug Material:

- Sample Preparation: Dissolve a small, accurately weighed amount of the homogenized sample in a suitable solvent like chloroform or methanol to a concentration of approximately 1 mg/mL.[8]
- GC Conditions (Typical):
 - Injector Temperature: 250-280°C
 - o Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
 - Oven Program: A temperature ramp starting from a low temperature (e.g., 100°C) and increasing to a high temperature (e.g., 300°C) to ensure elution of the analyte.



- Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range appropriate for the detection of the molecular ion and characteristic fragment ions of 4-ANPP (e.g., m/z 40-550).
- Data Analysis: Identify 4-ANPP by comparing the retention time and the acquired mass spectrum with that of a certified reference standard.

LC-MS/MS Protocol for Biological Samples (e.g., Blood):

- Sample Preparation (Solid Phase Extraction SPE):
 - To 1 mL of blood, add an internal standard (e.g., fentanyl-d5).
 - Perform a solid-phase extraction using a suitable cartridge (e.g., a mixed-mode cation exchange column).
 - Wash the cartridge to remove interferences.
 - Elute the analyte with an appropriate solvent mixture.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- LC Conditions (Typical):
 - Column: A C18 or biphenyl reversed-phase column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: 0.2-0.5 mL/min.
- MS/MS Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.



- Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-ANPP and the internal standard.
- Data Analysis: Quantify 4-ANPP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference materials.

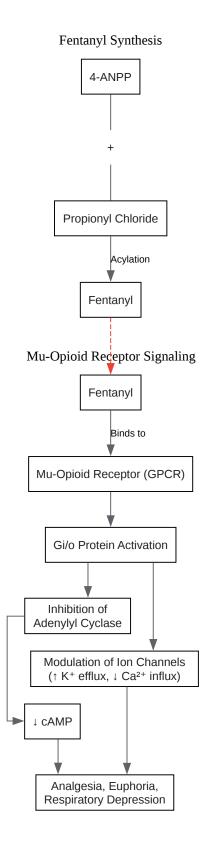
Pharmacological Context and Role in Fentanyl's Mechanism of Action

It is crucial to note that 4-ANPP is pharmacologically inactive and does not produce opioid effects. Its significance lies solely in its role as a precursor to fentanyl and its analogues. The presence of 4-ANPP in a biological sample is a definitive marker of exposure to fentanyl, either as a minor metabolite or as an impurity from illicitly manufactured fentanyl.

Fentanyl exerts its potent analgesic and euphoric effects by acting as a strong agonist at the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR). The signaling pathway initiated by fentanyl binding to the μ -opioid receptor is well-characterized.

Fentanyl Synthesis from 4-ANPP and Subsequent Mu-Opioid Receptor Signaling:





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Synthesis of fentanyl from 4-ANPP and its signaling pathway.



Upon binding of fentanyl to the μ -opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein modulates ion channels, causing an increase in potassium efflux and a decrease in calcium influx. These cellular events lead to hyperpolarization and reduced neuronal excitability, ultimately producing the characteristic effects of fentanyl, including analgesia, euphoria, and respiratory depression.

Conclusion

4-ANPP is a critical chemical in the context of the global opioid crisis. Its strict legal control is a direct consequence of its indispensable role in the illicit synthesis of fentanyl. For researchers, scientists, and drug development professionals, a comprehensive understanding of its legal status, synthesis, and analytical detection is paramount for forensic analysis, toxicological studies, and the development of strategies to counter the proliferation of illicitly manufactured opioids. The information provided in this guide serves as a foundational resource for these endeavors.

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